molecular formula C21H28ClNO B060829 (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol CAS No. 171815-92-2

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

Cat. No.: B060829
CAS No.: 171815-92-2
M. Wt: 345.9 g/mol
InChI Key: VPTZKLYFCBJELX-SFTDATJTSA-N
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Description

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol is a high-value, stereochemically defined chiral building block of significant interest in synthetic organic and medicinal chemistry. Its molecular architecture features three key functional handles—a chloro, a dibenzylamino, and a hydroxy group—arranged with precise (2R,3S) stereochemistry on a branched hexane backbone. This configuration makes it an exceptionally versatile intermediate for the asymmetric synthesis of complex molecules, particularly in constructing chiral β-amino alcohol motifs, which are privileged scaffolds found in numerous bioactive compounds, catalysts, and ligands. The primary research value of this compound lies in its application as a precursor for pharmaceuticals, agrochemicals, and sophisticated chiral ligands for asymmetric catalysis. The presence of the dibenzyl-protected amine allows for facile deprotection to generate a primary amine, enabling further diversification. Simultaneously, the reactive chlorine and hydroxy groups can be selectively manipulated for ring closure to form aziridines or other N-heterocycles, or for chain elongation. Researchers will find this compound indispensable for exploring structure-activity relationships (SAR) in drug discovery programs, developing novel synthetic methodologies, and fabricating chiral auxiliaries or organocatalysts to achieve high enantioselectivity in asymmetric transformations.

Properties

IUPAC Name

(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZKLYFCBJELX-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444189
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171815-92-2
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable alkene with chlorine to introduce the chlorine atom, followed by the addition of a dibenzylamino group through nucleophilic substitution. The final step often involves the reduction of a ketone intermediate to form the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may yield a secondary amine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound's structure suggests it may have applications as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or as analgesics due to its dibenzylamino group, which can enhance bioactivity and selectivity.

Synthesis of Pharmaceutical Intermediates

Synthetic Pathways : (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol can serve as an intermediate in the synthesis of various pharmaceuticals. Its chiral center is particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial for developing effective medications with fewer side effects.

Research Applications

Biochemical Studies : The compound's unique structure allows it to be used in biochemical studies to explore interactions with biological targets, potentially leading to new insights into drug design and mechanism of action.

Potential Therapeutic Uses

Neuropharmacology : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects or modulate neurotransmitter systems. Further research could elucidate specific therapeutic roles for this compound.

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized this compound using a multi-step synthetic route involving the chlorination of a precursor alcohol followed by amination. Characterization was performed using NMR and mass spectrometry to confirm the structure and purity of the compound.

Another significant study evaluated the biological activity of this compound against various cell lines to assess its cytotoxic effects. Results indicated moderate activity, suggesting its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amines and alcohols, such as (2R,3S)-2-amino-3-chloro-5-methylhexanol and (2R,3S)-1-chloro-3-amino-5-methylhexan-2-ol. These compounds share similar structural features but differ in the specific functional groups attached to the chiral centers.

Uniqueness

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol is unique due to its combination of a chlorine atom, a dibenzylamino group, and a hydroxyl group, which confer distinct chemical and biological properties. Its specific stereochemistry also allows for selective interactions with molecular targets, making it valuable in various applications.

Biological Activity

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol, with the CAS number 171815-92-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C21H28ClNO, with a molar mass of 345.91 g/mol. Its predicted density is approximately 1.095 g/cm³ and it has a boiling point of around 453.8 °C . The compound features a chiral center, which contributes to its stereochemistry and potential biological interactions.

PropertyValue
Molecular FormulaC21H28ClNO
Molar Mass345.91 g/mol
Density1.095 g/cm³
Boiling Point453.8 °C
pKa13.54

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including antimicrobial and antioxidant activities.

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds containing hydroxyl groups and aromatic systems often demonstrate strong free radical scavenging abilities. The DPPH assay and ABTS assay are commonly employed to evaluate antioxidant capacity . While specific data on this compound is sparse, the presence of similar functional groups in related compounds suggests potential antioxidant activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or similar dibenzylamino derivatives:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial effects of dibenzylamine derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated significant antibacterial activity with MIC values ranging from 0.004 to 20 mg/mL .
  • Antioxidant Capacity Evaluation :
    • Research utilizing the DPPH and ABTS assays revealed that dibenzylamine derivatives exhibited varying degrees of antioxidant activity, suggesting that modifications to the molecular structure could enhance these properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol with high stereochemical purity?

  • Methodology :

  • Chiral resolution : Use chiral catalysts (e.g., Evans oxazolidinones) or enzymatic methods to ensure stereochemical control during the formation of the (2R,3S) configuration .
  • Protecting groups : Employ benzyl groups to protect the amine during synthesis, followed by deprotection under hydrogenolysis (H₂/Pd-C) to minimize side reactions .
  • Reaction monitoring : Utilize thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns to track stereochemical purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in a tightly sealed container under inert gas (N₂ or Ar) at –20°C in a dry, ventilated environment to prevent hydrolysis of the chloro group or oxidation of the dibenzylamino moiety .
  • Handling : Use gloves, eye protection, and fume hoods to avoid skin/eye contact. Avoid static discharge due to the compound’s potential flammability .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D-COSY/HMBC to verify stereochemistry and functional groups (e.g., chloro, dibenzylamino) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₅ClN₂O) and isotopic patterns .
  • X-ray crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical assignment reported in different studies?

  • Methodology :

  • Comparative analysis : Cross-validate results using multiple techniques (e.g., optical rotation, circular dichroism) alongside computational models (DFT or molecular docking) to resolve conflicting assignments .
  • Chiral HPLC : Compare retention times with authentic standards or enantiomerically pure samples synthesized via asymmetric catalysis .

Q. What strategies are effective in optimizing the synthetic yield while minimizing diastereomeric byproducts?

  • Methodology :

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor the desired (2R,3S) diastereomer (e.g., low temps for kinetic control in polar aprotic solvents) .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity during key bond-forming steps .

Q. How does the presence of the dibenzylamino group influence the compound’s reactivity in subsequent derivatization reactions?

  • Methodology :

  • Steric hindrance analysis : Perform density functional theory (DFT) calculations to predict regioselectivity in reactions (e.g., acylation, alkylation) .
  • Protection/deprotection studies : Compare reaction rates of the dibenzylamino group with alternative protecting groups (e.g., Boc, Fmoc) under acidic or reductive conditions .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, given its structural features?

  • Methodology :

  • Cell permeability assays : Use Caco-2 cell monolayers to assess blood-brain barrier penetration, leveraging the compound’s lipophilic chloro and dibenzylamino groups .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) .

Data Contradiction and Resolution

Q. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility profiling : Conduct systematic solubility tests in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis spectroscopy to resolve inconsistencies .
  • Molecular dynamics simulations : Model solvation effects to explain anomalous solubility behavior .

Safety and Compliance

Q. What are the critical safety considerations when scaling up synthesis in academic labs?

  • Methodology :

  • Risk assessment : Evaluate thermal stability (DSC/TGA analysis) and reactivity hazards (e.g., chloro group’s potential for exothermic decomposition) .
  • Waste disposal : Neutralize chlorinated byproducts with aqueous NaOH before disposal to comply with environmental regulations .

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